Cefmetazole (CS-1170, CMZ) is a second-generation cephalosporin antibiotic belonging to the cephamycin subgroup. [] It is characterized by its broad spectrum activity against both aerobic and anaerobic gram-positive and gram-negative bacteria. [, ] Cefmetazole demonstrates significant resistance to hydrolysis by various β-lactamases, enzymes produced by bacteria that can inactivate β-lactam antibiotics. [, , ] This resistance is attributed to its cephamycin structure, which confers greater stability against these enzymes compared to other cephalosporins. []
Synthesis Analysis
Preparation of Side-chain Solution: Sodium hydroxide is reacted with mercaptoacetic acid and chloroacetonitrile. The resulting solution is then treated with sodium chloride and ethyl acetate, followed by phase separation to obtain the side-chain solution. []
Synthesis of Cefmetazole Benzyl Ester: 7-Aminocephalosporanic acid (7-ACA) is dissolved in methylene dichloride. An organic base and the prepared side-chain solution are added, and the mixture is stirred to facilitate the reaction. After phase separation, the solvent phase is subjected to a second phase separation to isolate cefmetazole benzyl ester. []
Preparation of Cefmetazole Acid: Ferric trichloride is dissolved in ether, followed by the addition of methylene dichloride. The synthesized cefmetazole benzyl ester is then added dropwise to cefmetazole acid. After a reaction time of 0.5 to 1 hour, phase separation is performed. The solvent phase undergoes back extraction with alkali liquor, and the resulting aqueous phase is collected. Seed crystals are added to this solution, followed by stirring and crystallization to obtain cefmetazole acid. []
Formation of Cefmetazole Sodium: The prepared cefmetazole acid is dissolved in an alkaline aqueous solution. The resulting mixture is then frozen to yield cefmetazole sodium. []
This method offers a high yield (58-62%) and results in a product with a purity of 92%. []
Chemical Reactions Analysis
Cefmetazole undergoes minimal degradation by β-lactamases produced by Staphylococcus aureus. [] This highlights its stability in the presence of these enzymes compared to other cephalosporins like cefazolin, which is more susceptible to β-lactamase-mediated hydrolysis. []
Mechanism of Action
Cefmetazole exerts its antibacterial action by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell death. []
Cefmetazole demonstrates a higher binding affinity for PBP-2' in methicillin-resistant Staphylococcus aureus (MRSA) compared to other β-lactam antibiotics such as methicillin, cloxacillin, cefazolin, and cefotaxime. [] This stronger binding contributes to its efficacy against MRSA strains.
Applications
In vitro studies: Cefmetazole is frequently utilized in laboratory settings to investigate its antimicrobial properties, including its activity against various bacterial species, its stability against β-lactamases, and its interactions with other antibiotics. [, , , , ] Studies have demonstrated its efficacy against a wide range of bacteria, including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Staphylococcus aureus, and various anaerobic pathogens. []
Animal Models: Cefmetazole has been used in animal models to study its pharmacokinetics, tissue distribution, and efficacy in treating various infections. [, , , , , ] These studies have revealed its effectiveness in treating infections such as syphilis in rabbits [, ] and peritonitis in rats. []
Human Studies: Although this summary excludes information about dosage and side effects, it is important to note that cefmetazole has been investigated in human studies to assess its safety and efficacy in treating various infections. [, , , , , ]
Compatibility Studies: Research has been conducted to determine the compatibility of cefmetazole with other drugs during Y-site administration, an important consideration for intravenous drug delivery. [, ]
Future Directions
Novel Drug Delivery Systems: Exploring alternative drug delivery methods to enhance its bioavailability and potentially allow for oral administration. []
Combination Therapies: Investigating synergistic effects of cefmetazole in combination with other antibiotics against multidrug-resistant bacteria. [, , ]
Related Compounds
Cefoxitin
Relevance: Cefoxitin serves as a key comparator to cefmetazole in numerous studies due to their structural similarities and overlapping antibacterial spectrums. Studies frequently compare their pharmacokinetic properties [, , , ], biliary excretion [], and efficacy against specific infections, such as those caused by extended-spectrum β-lactamase-producing Escherichia coli (ESBLEC) [, ]. Cefmetazole generally demonstrates a longer half-life, lower clearance rates, and a slightly smaller volume of distribution compared to cefoxitin [].
Probenecid
Relevance: Probenecid is investigated for its impact on cefmetazole's pharmacokinetic profile []. The study revealed that probenecid pretreatment significantly prolongs cefmetazole's presence in serum by decreasing its systemic and renal clearance, confirming cefmetazole's partial elimination through renal tubular secretion. This interaction suggests a potential strategy for maintaining therapeutically relevant cefmetazole concentrations for extended periods.
Fosfomycin
Relevance: Cefmetazole's synergistic antibacterial action when combined with fosfomycin is investigated, particularly against methicillin- and cephem-resistant Staphylococcus aureus (MRSA) [, ]. The combination significantly enhanced the antibacterial effect compared to either drug alone, exhibiting a potent synergistic effect in both in vitro and in vivo settings. This synergistic potential offers a promising approach to combat MRSA infections.
Sodium Salicylate and Sodium 5-Methoxysalicylate
Relevance: These compounds are investigated for their ability to enhance the intestinal absorption of poorly absorbed drugs []. The study highlights their potential as non-surfactant adjuvants to improve the oral absorption of cefmetazole and cefoxitin. The presence of sodium salicylate and sodium 5-methoxysalicylate significantly enhanced the absorption of both drugs from the rat jejunum, signifying a promising avenue for developing oral formulations of these antibiotics.
Cefoperazone
Relevance: Cefoperazone is included in a study comparing the pharmacokinetics and in vivo production of N-methylthiotetrazole (NMTT) following the administration of different cephalosporins []. While cefmetazole administration resulted in a lower apparent NMTT production compared to cefoperazone, this difference is attributed to variations in their elimination pathways. Cefoperazone undergoes extensive biliary excretion, leading to higher in vivo NMTT release, whereas cefmetazole, primarily renally excreted, is associated with lower NMTT production.
Cefazolin
Relevance: Cefazolin is studied in conjunction with cefmetazole to explore potential synergistic effects against Staphylococcus aureus, including methicillin-resistant strains [, , , ]. While cefazolin alone might exhibit decreased efficacy against some S. aureus strains due to beta-lactamase-mediated hydrolysis, the combination with cefmetazole demonstrates a synergistic enhancement of antibacterial activity.
Cefotaxime
Relevance: Cefotaxime is included in studies investigating the in vitro activity of cefmetazole against various bacterial isolates [, ]. These studies highlight the comparative efficacy of cefmetazole and cefotaxime against specific pathogens, particularly Enterobacteriaceae species. The results demonstrate cefmetazole's potent activity against these organisms, with comparable or superior efficacy to cefotaxime in some cases.
Ceftazidime
Relevance: Ceftazidime is often included in studies evaluating the in vitro activity of cefmetazole against various bacterial isolates, including Enterobacteriaceae species [, ]. While cefmetazole exhibits potent activity against these organisms, ceftazidime generally demonstrates higher sensitivity rates, indicating potentially greater efficacy against certain Gram-negative pathogens.
Cloxacillin
Relevance: Cloxacillin is mentioned in a study investigating the antibacterial activity of cefmetazole against methicillin- and cephem-resistant Staphylococcus aureus (MRSA) []. The study compares the binding affinities of different beta-lactam antibiotics to penicillin-binding protein (PBP) 2', a protein crucial for cell wall synthesis in MRSA. Cefmetazole demonstrates a higher binding affinity to PBP 2' compared to cloxacillin, indicating its potential effectiveness against these resistant strains.
Methicillin
Relevance: Although not directly used in the studies, methicillin holds significant relevance as it defines the resistance pattern of the key pathogen studied, methicillin-resistant Staphylococcus aureus (MRSA). Many studies focus on evaluating cefmetazole's efficacy against MRSA, particularly in comparison to other antibiotics commonly used for these infections [, , , ].
Benzathine Penicillin
Relevance: A study investigating alternative therapies for syphilis evaluated the efficacy of cefmetazole against Treponema pallidum, the causative agent of syphilis, using benzathine penicillin as the gold standard treatment [, ]. The results demonstrated that cefmetazole exhibited comparable efficacy to benzathine penicillin in clearing the infection and preventing latent syphilis in a rabbit model, highlighting its potential as an alternative treatment option for penicillin-allergic patients.
Flomoxef
Relevance: Flomoxef's efficacy and safety are directly compared to cefmetazole in a randomized controlled clinical trial involving patients with various bacterial infections []. While the trial reported comparable efficacy and safety profiles for both drugs, flomoxef demonstrated a higher sensitivity rate against the tested clinical isolates, suggesting broader antibacterial coverage.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS-830216 is under investigation in clinical trial NCT00909766 (Safety, Pharmacokinetics and Pharmacodynamics Study to Evaluate BMS-830216 in Obese Subjects).
BMS-852927, also known as XL041, is a LXR partial agonist. BMS-852927 shows LXRbeta/LXRalpha: 88%/20% activity; hWBA ABCA1 EC50 = 9 nM (26%); hWBA ABCG1 EC50 = 10 nM (33%); Binding alpha1-AGP = 97.3%. BMS-852927 induces ABCA1 and ABCG1 RCT targets in human whole blood at nanomolar drug exposures with robust LXRβ agonism and limited LXRα agonist activity. BMS-852927 is LXRβ-selective compound, had favorable profiles in animal models with a wide therapeutic index in cynomolgus monkeys and mice.
BMS-856 is a compound displaying low nanomolar inhibition of 17beta-HSD3 enzymatic activity. It displays potent inhibition of 17beta-HSD3-mediated cellular conversion of AdT to testosterone and inhibited the 17beta-HSD3-mediated conversion of testosterone necessary to promote AR-dependent transcription. BMS-856 is usedful for endocrine therapy of prostate cancer (PCa) which relies on agents which disrupt the biosynthesis of testosterone in the testis and/or by direct antagonism of active hormone on the androgen receptor (AR) in non-gonadal target tissues of hormone action such as the prostate.
BMS-819881 is a MCHR1 (Melanin Concentrating Hormone Receptor 1) antagonist with minimal hERG activity, with potential as an anti-obesity drug. Currently in Phase 1 clinical trial as the phosphate ester pro-drug.
Cefmenoxime is a third-generation cephalosporin antibiotic, bearing a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7beta-position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-position. It has a role as an antibacterial drug. It is a conjugate acid of a cefmenoxime(1-). Cefmenoxime is a novel broad-spectrum and third-generation cephalosporin antibiotic that is typically used in the treatment of female gynecologic and obstetric infections. It is reported to exhibit high activity against a wide variety of gram-positive and gram-negative bacteria. Cefmenoxime is a natural product found in Bos taurus with data available. Cefmenoxime is a third-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefmenoxime binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted. A cephalosporin antibiotic that is administered intravenously or intramuscularly. It is active against most common gram-positive and gram-negative microorganisms, is a potent inhibitor of Enterobacteriaceae, and is highly resistant to hydrolysis by beta-lactamases. The drug has a high rate of efficacy in many types of infection and to date no severe side effects have been noted.
BMS-902483 is a potent α7 partial agonist, which improved cognition in preclinical rodent models. BMS-902483 showed FLIR α7 EC50=9.3nM; α7 Electrophysiology, rat; Area EC50 = 140 nM; Peak, Area (Ymax %) = 40, 54. 5-HT3A IC50 = 480 nm. Preclinical and early clinical data suggest that α7 nicotinic acetylcholine receptor (nAChR) agonists have potential for the treatment of cognitive and negative symptoms in schizophrenia patients